
2-(4-Chlor-3-methyl-1H-pyrazol-1-yl)propansäure
Übersicht
Beschreibung
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, as well as a propanoic acid group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
One of the primary applications of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies in Drug Development
- Anti-inflammatory Agents : Research has indicated that compounds similar to 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid exhibit anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This suggests potential for developing new anti-inflammatory drugs based on this compound.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens. Preliminary studies suggest that 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid may exhibit similar properties, warranting further investigation into its efficacy as an antimicrobial agent.
Agricultural Science
In agriculture, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is being explored for its potential as a herbicide or plant growth regulator.
Herbicidal Properties
Research indicates that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This compound's ability to selectively target weeds without harming crops can lead to more sustainable agricultural practices.
Materials Science
The compound's unique chemical structure also positions it as a candidate for applications in materials science, particularly in the development of novel polymers and coatings.
Polymer Development
Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. This could lead to the development of advanced materials suitable for high-performance applications.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been used in proteomics research applications , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Pharmacokinetics
The compound’s molecular weight (18861) and formula (C7H9ClN2O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds with a pyrazole core have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects .
Biochemische Analyse
Biochemical Properties
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in metabolic pathways, organ function, and overall health of the animal. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also influence the compound’s stability and degradation, affecting its overall activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid.
3-methyl-1H-pyrazole: Lacks the chloro substituent but shares the pyrazole core structure.
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but without the methyl group
Uniqueness
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of its chloro, methyl, and propanoic acid substituents. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Biologische Aktivität
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid, with the molecular formula and CAS number 1005694-58-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
- Molecular Weight : 188.61 g/mol
- Molecular Formula : C7H9ClN2O2
- Structure : The compound features a pyrazole ring substituted with chlorine and methyl groups, contributing to its reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study synthesized various pyrazole derivatives, including 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid, which showed promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. The compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | 85 | 93 |
Dexamethasone | 76 | 86 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. For example, it was evaluated against several bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some derivatives tested .
Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain pyrazoles to inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. The inhibition of Hsp90 resulted in reduced levels of proteins implicated in cancer growth, thus suggesting a potential role for 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid in cancer therapy .
Study on Anti-inflammatory Effects
In a controlled study involving animal models, researchers administered various doses of the compound to assess its anti-inflammatory effects through carrageenan-induced paw edema models. Results indicated that higher doses significantly reduced inflammation compared to controls .
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of pyrazole derivatives against fungal pathogens. The compound demonstrated effective antifungal properties against strains like Candida albicans and Aspergillus niger, suggesting its potential application in treating fungal infections .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNORZCZMFOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588668 | |
Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005694-58-5 | |
Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.